molecular formula C14H21NO B4004942 3-methyl-1-(2-phenoxyethyl)piperidine

3-methyl-1-(2-phenoxyethyl)piperidine

Cat. No.: B4004942
M. Wt: 219.32 g/mol
InChI Key: HDQGOSUKOKDLIM-UHFFFAOYSA-N
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Description

3-methyl-1-(2-phenoxyethyl)piperidine is a useful research compound. Its molecular formula is C14H21NO and its molecular weight is 219.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 219.162314293 g/mol and the complexity rating of the compound is 189. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

3-Methyl-1-(2-phenoxyethyl)piperidine has been a subject of interest in synthetic organic chemistry, particularly in the development of novel compounds with potential biological activity. For instance, an experimental synthesis of a related alkylaminophenol compound using the Petasis reaction was carried out, focusing on structural analysis through FT-IR, NMR, UV-Vis spectroscopy. This study highlighted the compound's high antioxidant value, suggesting its potential as a biologically active drug. Theoretical data supported the experimental analysis, with calculations including electronic and structural properties, vibrational frequencies, and Mulliken atomic charges (Ulaş, 2020).

Pharmacological Research

In pharmacology, derivatives of piperidine, including those similar to this compound, have been explored for their bioactivities. A novel piperidine compound demonstrated inhibition of macrophage activation and suppression of graft rejection, suggesting potential as an anti-inflammatory agent (Takeiri et al., 2011). Another study on Ro 63-1908, a piperidine derivative, revealed its potent and selective antagonism of NMDA receptors, indicating its neuroprotective potential against glutamate-induced toxicity (Gill et al., 2002).

Material Science Applications

In material science, the corrosion inhibition properties of piperidine derivatives on iron were investigated using quantum chemical calculations and molecular dynamics simulations. The study provided insights into the adsorption behaviors and binding energies on metal surfaces, which could be beneficial for designing new corrosion inhibitors (Kaya et al., 2016).

Environmental Science

Research on CO_2 capture technology has also benefited from studies on piperidine derivatives. The reaction between CO_2 and various functionalized piperidines was examined, assessing the effect of structural variations on CO_2 absorption. This research is crucial for developing efficient CO_2 absorbers for environmental applications (Robinson et al., 2011).

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the development of new piperidine derivatives and the exploration of their potential applications is a promising direction for future research .

Properties

IUPAC Name

3-methyl-1-(2-phenoxyethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-13-6-5-9-15(12-13)10-11-16-14-7-3-2-4-8-14/h2-4,7-8,13H,5-6,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQGOSUKOKDLIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCOC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.